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Compound of Interest

Compound Name: Benzene, (1-diazoethyl)-

Cat. No.: B15483788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Benzene, (1-diazoethyl)-, also known as 1-phenyldiazoethane. Due to the reactive nature of

diazo compounds, detailed spectroscopic data can be sparse in publicly accessible literature.

[1] This document compiles expected spectroscopic values based on the chemical structure

and data from analogous compounds, offering a robust reference for researchers.

The guide is structured to provide both theoretical and practical information, including detailed

experimental protocols for acquiring spectroscopic data and a summary of expected

quantitative values.

Chemical Structure and Properties
IUPAC Name: Benzene, (1-diazoethyl)-

Synonyms: 1-Diazo-1-phenylethane, 1-diazoethylbenzene, 1-Phenyl-1-diazoethane[2]

Molecular Formula: C₈H₈N₂[2]

Molecular Weight: 132.17 g/mol [2]

Monoisotopic Mass: 132.0687 g/mol [2]
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Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic

techniques for Benzene, (1-diazoethyl)-. These values are derived from the analysis of its

functional groups and comparison with similar aromatic diazo compounds.

Infrared (IR) Spectroscopy

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

N≡N (Diazo) Stretching ~2070 Strong

C-H (Aromatic) Stretching 3100-3000 Medium

C-H (Aliphatic) Stretching 3000-2850 Medium

C=C (Aromatic) In-ring stretching 1600-1585 Medium

C-H (Aromatic) Out-of-plane bending 900-675 Strong

Table 1: Expected Infrared Absorption Bands for Benzene, (1-diazoethyl)-. The diazo group's

stretching frequency is highly characteristic.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Proton Type
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic (C₆H₅) 7.0-7.4 Multiplet 5H

Methine (CH) ~4.5 Quartet 1H

Methyl (CH₃) ~1.5 Doublet 3H

Table 2: Expected ¹H NMR Chemical Shifts for Benzene, (1-diazoethyl)- in CDCl₃. Aromatic

protons appear in their typical region, while the protons of the ethyl group are shifted due to the

diazo functionality.[4]
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¹³C NMR (Carbon-13 NMR)

Carbon Type Chemical Shift (δ, ppm)

Aromatic (C₆H₅, substituted) 125-135

Aromatic (C₆H₅, ortho, meta, para) 120-130

Diazo-carbon (C=N₂) ~50

Methyl (CH₃) ~15

Table 3: Expected ¹³C NMR Chemical Shifts for Benzene, (1-diazoethyl)-. The carbon

attached to the diazo group is expected to be significantly shielded.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Transition Expected λₘₐₓ (nm) Molar Absorptivity (ε)

π → π* (Aromatic) ~250-280 High

n → π* (Diazo) ~350-500 Low

Table 4: Expected UV-Visible Absorption Maxima for Benzene, (1-diazoethyl)-. The spectrum

is characterized by a strong absorption from the aromatic system and a weaker, longer-

wavelength absorption from the diazo group.[4]

Mass Spectrometry (MS)
m/z Interpretation

132 Molecular Ion [M]⁺

104 Loss of N₂

77 Phenyl cation [C₆H₅]⁺

Table 5: Expected Key Fragments in the Mass Spectrum of Benzene, (1-diazoethyl)-. The loss

of a neutral nitrogen molecule is a characteristic fragmentation pathway for diazo compounds.
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation and

sample purity.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be

used. For KBr, a small amount of the compound is ground with dry KBr and pressed into a

thin pellet. For ATR, a small amount of the solid is placed directly on the crystal.[7]

For solutions, dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has

minimal absorption in the regions of interest. Use a solution cell for analysis.[8]

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9]

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background from the sample

spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.youtube.com/watch?v=uuAjA9UbA7Y
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[10]

Ensure the solution is homogeneous. A small amount of a reference standard like

tetramethylsilane (TMS) may be added for chemical shift calibration, although modern

spectrometers can reference the residual solvent peak.[11]

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

Data Acquisition:

The sample tube is placed in the NMR probe.

The magnetic field is "shimmed" to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse

sequence is typically employed.

The number of scans will depend on the sample concentration.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol,

hexane, acetonitrile). The concentration should be chosen to give an absorbance between

0.1 and 1.

Use matched quartz cuvettes for the sample and a solvent blank.

Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Data Acquisition:
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Record a baseline spectrum with the solvent-filled cuvette in both beams.

Replace the solvent in the sample beam with the sample solution and record the

absorption spectrum, typically from 200 to 800 nm.

Mass Spectrometry (MS) Protocol
Sample Introduction:

The sample can be introduced via direct infusion, or coupled with a separation technique

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization:

Electron Ionization (EI) is a common method for volatile compounds and will likely produce

significant fragmentation.

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI)

can be used to preserve the molecular ion.

Mass Analysis:

A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-

to-charge ratio (m/z).

Detection:

An electron multiplier or similar detector records the abundance of each ion.

Visualizations
Synthesis Workflow
The synthesis of Benzene, (1-diazoethyl)- typically involves the oxidation of the corresponding

hydrazone. The following diagram illustrates a general workflow for its preparation and

subsequent use in a cyclopropanation reaction, a common application of diazo compounds.
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A generalized workflow for the synthesis of Benzene, (1-diazoethyl)- and its subsequent

reaction.

Spectroscopic Analysis Logic
The following diagram outlines the logical flow of analyzing an unknown sample suspected to

be Benzene, (1-diazoethyl)- using the spectroscopic methods described.
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Decision-making workflow for the structural confirmation of Benzene, (1-diazoethyl)-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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